3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride
3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride
Brand Name:
Vulcanchem
CAS No.:
145878-51-9
VCID:
VC21154288
InChI:
InChI=1S/C8H7N3O2.ClH/c9-6-3-1-2-5(4-6)7-10-8(12)13-11-7;/h1-4H,9H2,(H,10,11,12);1H
SMILES:
C1=CC(=CC(=C1)N)C2=NOC(=O)N2.Cl
Molecular Formula:
C8H8ClN3O2
Molecular Weight:
213.62 g/mol
3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride
CAS No.: 145878-51-9
Cat. No.: VC21154288
Molecular Formula: C8H8ClN3O2
Molecular Weight: 213.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145878-51-9 |
|---|---|
| Molecular Formula | C8H8ClN3O2 |
| Molecular Weight | 213.62 g/mol |
| IUPAC Name | 3-(3-aminophenyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride |
| Standard InChI | InChI=1S/C8H7N3O2.ClH/c9-6-3-1-2-5(4-6)7-10-8(12)13-11-7;/h1-4H,9H2,(H,10,11,12);1H |
| Standard InChI Key | FHUUMYAYZJJQBW-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)N)C2=NC(=O)ON2.Cl |
| SMILES | C1=CC(=CC(=C1)N)C2=NOC(=O)N2.Cl |
| Canonical SMILES | C1=CC(=CC(=C1)N)C2=NC(=O)ON2.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator